N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c1-3-5-10-12(24-20-18-10)14(22)15-7-11-17-13(19-23-11)9-6-16-21(4-2)8-9/h6,8H,3-5,7H2,1-2H3,(H,15,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZRDZRCCRLMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves several key steps:
Formation of the Pyrazole Ring: The synthesis starts with the formation of the pyrazole ring by condensing hydrazine with ethyl acetoacetate, followed by ethylation.
Construction of the Oxadiazole Ring: This is typically achieved through cyclization of acyl hydrazides with carbon disulfide in the presence of base.
Attachment of the Thiadiazole Moiety: The thiadiazole ring is introduced through a reaction involving thiosemicarbazide and subsequent cyclization.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure high yield and purity. This often includes temperature control, choice of solvents, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, especially at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the various functional groups in the molecule, like reducing the oxadiazole ring.
Substitution: Nucleophilic substitution reactions are common, particularly at positions adjacent to nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Involves nucleophiles like sodium azide or alkyl halides under mild conditions.
Major Products
Oxidation: Can form sulfoxides or sulfones.
Reduction: Leads to alcohols or amines.
Substitution: Results in functionalized derivatives with new substituent groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxadiazole and thiadiazole moieties exhibit significant anticancer activity. For instance, derivatives similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have been shown to inhibit cancer cell proliferation in various in vitro studies. A study highlighted the anticancer efficacy of oxadiazole derivatives against different cancer cell lines with percent growth inhibitions ranging from 51% to 86% depending on the specific derivative tested .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. The oxadiazole structure has been linked to enhanced antibacterial and antifungal activities. It acts by targeting essential enzymes involved in microbial metabolism. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Thiadiazole Synthesis : The thiadiazole moiety can be synthesized via condensation reactions that involve thioketones or thiosemicarbazones.
- Final Coupling : The final step involves coupling the oxadiazole and thiadiazole intermediates with the appropriate amine or carboxylic acid derivatives to form the target compound .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related oxadiazole derivative exhibited significant cytotoxic effects against several cancer cell lines including SNB19 and OVCAR8. The derivative was found to induce apoptosis through DNA damage mechanisms .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of a series of thiadiazole derivatives showed that they inhibited bacterial growth effectively at low concentrations. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .
Data Summary Table
| Property/Activity | Description |
|---|---|
| Chemical Structure | Contains oxadiazole and thiadiazole moieties |
| Anticancer Activity | Significant inhibition of various cancer cell lines |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Synthesis Route | Multi-step organic synthesis involving cyclization and coupling |
Mechanism of Action
The effects of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide are mediated through its interaction with various molecular targets. These targets include enzymes and receptors in biological systems, where the compound can inhibit or activate pathways, resulting in desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Pyrazole Carboxamide Derivatives
Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3e, ) share the pyrazole-carboxamide framework but differ in substituents and auxiliary heterocycles. Key comparisons include:
- Substituent Effects: The target compound’s 1-ethylpyrazole and oxadiazole groups contrast with the chloro, cyano, and aryl substituents in 3a–3e. These differences influence polarity and solubility. For example, compound 3b (C21H14Cl2N6O) has a higher molecular weight (437.1 g/mol) and melting point (171–172°C) compared to the target compound’s likely lower molecular weight and altered thermal stability due to its thiadiazole and oxadiazole groups .
- Synthetic Yields : The target compound’s synthesis may involve similar coupling agents (e.g., EDCI/HOBt) as in , but yields (62–71% for 3a–3e) could vary based on steric hindrance from the ethylpyrazole-oxadiazole moiety .
Thiadiazole-Containing Analogues
The compound N-[(3-methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea () shares a thiadiazole group but replaces oxadiazole with a phenoxyphenylpyrazole. Key distinctions:
- Functional Groups : The carboxamide in the target compound vs. thiourea in affects hydrogen-bonding capacity and bioavailability. Thioureas often exhibit stronger metal-chelating properties, whereas carboxamides enhance solubility .
Pharmacological Analogues
Pyrazole-thiazole hybrids like N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () highlight the role of nitrogen-sulfur heterocycles in bioactivity.
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Spectroscopic Comparison
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. The process typically includes the formation of the oxadiazole and thiadiazole rings through condensation reactions followed by amide bond formation. Specific reaction conditions and reagents may vary based on the desired yield and purity.
Antimicrobial Properties
Recent studies have indicated that derivatives of oxadiazoles and thiadiazoles exhibit significant antimicrobial activities. For instance:
| Compound | Activity | Reference |
|---|---|---|
| N-(substituted oxadiazole) | Antibacterial against E. coli and S. aureus | |
| Thiadiazole derivatives | Effective against fungal strains such as C. albicans |
The compound's structure suggests that it may inhibit bacterial growth by disrupting cellular processes or by inhibiting specific enzymes critical for bacterial survival.
Anticancer Activity
The compound has also shown promise in anticancer research. Thiadiazoles are known for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation:
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole derivative | MCF-7 (breast cancer) | 10 | |
| Oxadiazole derivative | HeLa (cervical cancer) | 5 |
These findings suggest that this compound may possess similar anticancer properties.
The proposed mechanism of action for N-(substituted oxadiazoles) often involves the inhibition of key enzymes or receptors involved in cell signaling pathways. For example:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes critical for nucleotide synthesis.
- Receptor Modulation : It could potentially modulate receptors involved in apoptosis pathways.
These mechanisms are vital for understanding how the compound exerts its biological effects and can guide further drug development efforts.
Case Studies
Several case studies highlight the biological activities of compounds similar to this compound:
Case Study 1: Antimicrobial Activity
In a study evaluating various thiadiazole derivatives against bacterial strains, one compound exhibited an MIC of 8 µg/mL against S. aureus, demonstrating significant antibacterial potential.
Case Study 2: Anticancer Efficacy
Another study reported that a related oxadiazole derivative reduced cell viability in A549 lung cancer cells by 70% at a concentration of 15 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
